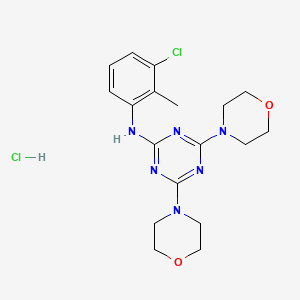

![molecular formula C14H7ClF3N3O5 B2543129 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide CAS No. 325741-22-8](/img/structure/B2543129.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the displacement of chloro groups from chlorodinitrobenzoates or carboxamides with various amines, followed by further functional group transformations . For example, the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with an appropriate diamine and a base in a solvent such as ethanol or dichloromethane .

Molecular Structure Analysis

The molecular structures of related compounds are often characterized using techniques such as NMR, MS, IR, and X-ray diffraction methods . These studies reveal information about the planarity of the molecules, the dihedral angles between aromatic rings, and the presence of intramolecular hydrogen bonds or other non-covalent interactions that can influence the compound's reactivity and biological activity .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of electron-withdrawing groups such as nitro, trifluoromethyl, and halogens. These groups can activate the aromatic ring towards nucleophilic substitution reactions . For instance, the reductive chemistry of hypoxia-selective cytotoxins involves the enzymatic reduction of nitro groups to amines or hydroxylamines, which can further react intramolecularly or undergo oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as reduction potentials and cytotoxicity, are closely related to their structure. Compounds with meta-disposed nitro groups tend to have similar reduction potentials and exhibit hypoxic selectivity in cytotoxicity assays . The introduction of electron-withdrawing substituents can also enhance the activation of halogen substituents towards nucleophilic attack, opening up possibilities for further chemical modifications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3N3O5/c15-11-2-1-8(14(16,17)18)5-12(11)19-13(22)7-3-9(20(23)24)6-10(4-7)21(25)26/h1-6H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCWBLBDCLMVJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2543049.png)

![3-Methyl-5-[(phenylmethyl)thio]pyridine](/img/structure/B2543050.png)

![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2543051.png)

![2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2543053.png)

![N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2543056.png)

![2-methoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2543059.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2543061.png)

![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2543068.png)

![N-[2-(4-fluorophenoxy)ethyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2543069.png)